molecular formula C5H7N3O2 B015044 6-Amino-3-methyluracil CAS No. 21236-97-5

6-Amino-3-methyluracil

Cat. No. B015044
CAS RN: 21236-97-5
M. Wt: 141.13 g/mol
InChI Key: JGAVPFNFAUWIJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Amino-3-methyluracil derivatives has been explored through various chemical routes. For instance, Tris(trimethylsilyl)6-aminouracil reacts with different alkyl- and arylalkyl halides, offering a general access to 3-substituted 6-aminouracils, facilitated by catalysts like AlCl3 or iodine (Müller, 1991). Another synthesis approach involves reactions of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes, leading to pyrimido[4,5-d]pyrimidines (Prajapati & Thakur, 2005).

Molecular Structure Analysis

The molecular and crystal structures of this compound derivatives have been analyzed, revealing planar compounds with distinct amino group conformations. These structures exhibit varying degrees of stability with methylation and the presence of substituents affecting their configuration (Hueso-Ureña et al., 1997).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, forming novel compounds. For example, stable thioaldehydes were synthesized from 6-amino-1,3-disubstituted uracils, showcasing the reactivity of this compound derivatives under specific conditions (Hirota et al., 1996). Multicomponent reactions involving 6-aminouracil have also been used to synthesize various heterocyclic structures, highlighting its utility in organic synthesis (Mohammadi Ziarani et al., 2016).

Physical Properties Analysis

The physical properties of this compound derivatives have been explored, including their crystalline forms and solubility. Studies on pseudopolymorphs of 6-aminouracil reveal insights into its hydrogen-bonding frameworks and solvation effects (Gerhardt & Bolte, 2013).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity and interaction with other compounds, are key to its applications. Its ability to undergo domino reactions in the presence of catalysts like FeCl3·6H2O, producing 5-alkyl/arylidenebarbituric acids, exemplifies its chemical versatility (Kalita et al., 2014).

Scientific Research Applications

  • Alzheimer's Disease Treatment : 6-Methyluracil derivatives, including 6-Amino-3-methyluracil, have shown potential as bifunctional acetylcholinesterase inhibitors. They are being researched for their ability to improve working memory and reduce amyloid plaques in the brain, making them promising candidates for treating Alzheimer's disease (Semenov et al., 2015).

  • Ophthalmology : In ophthalmic applications, 6-methyl-3-(thietan-3-yl)uracil ointments and films have been effective in treating thermal and chemical burns. They reduce conjunctival hyperemia and corneal edema, promoting epithelial regeneration (Мещерякова et al., 2021).

  • Antioxidant Properties and Potential Cytostatics : New biologically active compounds synthesized using 6-methyluracil-5-sulfochloride and aliphatic alcohols have shown antioxidant properties. These compounds are being explored for potential use as cytostatics (Abdo-Allah et al., 2017).

  • Immune Process Enhancement and Disease Treatment : The synthesis of 6-methyluracil derivatives with hydrazone systems has been developed, which may enhance immune processes and treat various diseases (Melnikov & S.A., 2021).

  • Antiradical Activity : Conjugates of 6-methyluracil derivatives with amino acids have shown increased antiradical activity compared to the initial 6-methyluracil, suggesting their suitability for further study and potential applications in radical-related disorders or treatments (2023).

  • Antibacterial Drug Discovery : Novel N-3-alkylated 6-anilinouracils have demonstrated potent and selective inhibition of bacterial DNA polymerase IIIC. This research holds potential for antibacterial drug discovery and clinical trials (Kuhl et al., 2005).

  • Hormone Receptor Antagonists : Studies on 6-methyluracils with small methyl substituents have shown improved binding potency for human GnRH receptor antagonists, indicating their potential in developing new hormonal treatments (Guo et al., 2003).

  • Free-Radical Oxidation Inhibition : 5-Amino-6-methyluracil exhibits antiradical activity against 1,4-dioxane oxidation. The amino group is identified as the key site responsible for this inhibition activity, suggesting its potential use in free-radical related disorders or treatments (Yakupova et al., 2012).

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling 6-Amino-3-methyluracil . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The top five metabolites associated with modifiable factors for Alzheimer’s disease (AD) include 5-acetylamino-6-amino-3-methyluracil . These metabolites can be employed as biomarkers for tracking these factors, and they provide a potential biological pathway of how modifiable factors influence the human body and AD risk .

properties

IUPAC Name

6-amino-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,6H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAVPFNFAUWIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355712
Record name 6-Amino-3-methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21236-97-5
Record name 6-Amino-3-methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the 6-aminopyrimidine-2,4(1H,3H)-dione (15 g, 118 mmol) in 1,1,1,3,3,3-hexamethyldisilazane (50 mL) was added ammonium sulfate (0.671 g, 5 mmol), then the resulting mixture was heated to reflux with stirring for 6 h. The mixture was concentrated to give a light-yellow solid. This solid was combined with acetonitrile (50 mL) and iodomethane (15 mL, 250 mmol) was added. The resulting mixture was stirred at 40° C. for 16 h. Then the mixture was concentrated, neutralized with saturated sodium bicarbonate to pH=7, filtered, and the filter cake was washed with brine and ethanol, dried under vacuum to give 6-amino-3-methylpyrimidine-2,4 (1H,3H)-dione (7.1 g, 42.6% yield) as yellow solid. LCMS MH+ 142.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.671 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 6-amino-3-methyluracil?

A1: this compound has the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol. [, ]

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have used ultraviolet (UV) and infrared (IR) spectroscopy to characterize this compound. [, ] Nuclear magnetic resonance (NMR) spectroscopy has also been employed to confirm its structure. []

Q3: How is this compound formed in the body?

A3: this compound, often referred to as AAMU in research, is a major metabolite of caffeine in humans. It is formed through a series of demethylation and oxidation reactions, primarily mediated by cytochrome P450 enzymes, particularly CYP1A2. [, ]

Q4: Can the levels of this compound in urine be used to assess caffeine intake?

A4: Yes, studies have demonstrated a strong correlation between urinary concentrations of this compound and reported caffeine intake. This suggests its potential as a biomarker for estimating caffeine consumption. [, ]

Q5: What is the relationship between this compound and CYP1A2 activity?

A5: this compound is part of a metabolic ratio used to estimate CYP1A2 activity. This ratio, calculated from urine concentrations of specific caffeine metabolites including this compound, can provide insights into an individual's CYP1A2 metabolic capacity. []

Q6: Are there any diseases associated with altered this compound levels?

A6: A metabolomics study found significantly decreased levels of this compound, along with other caffeine metabolites, in the urine of patients with alcohol-associated liver disease. This decrease correlated with disease severity, suggesting its potential as a biomarker for monitoring liver function. []

Q7: How is this compound typically measured in biological samples?

A7: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection or tandem mass spectrometry (MS/MS), is commonly used to quantify this compound in urine. [, ]

Q8: Are there alternative analytical techniques for this compound analysis?

A8: Yes, researchers have explored capillary electrophoresis (CE) coupled with multiwavelength detection as a viable alternative for separating and quantifying this compound and other caffeine metabolites in urine samples. [, ]

Q9: Has this compound been chemically synthesized?

A9: Yes, this compound has been successfully synthesized in the laboratory from readily available starting materials like 6-aminouracil. [, , ] This enables researchers to have a readily available source of the compound for further studies.

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